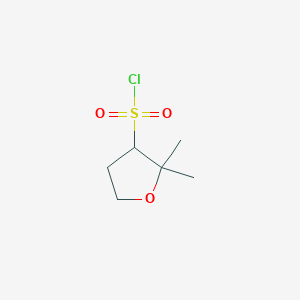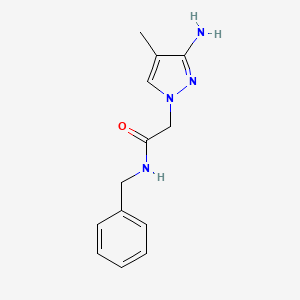
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate typically involves the alkylation of 1-methyl-1H-imidazole with propargyl bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation step. The esterification step may require an acid catalyst like sulfuric acid to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride or organolithium compounds are often used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
科学研究应用
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The alkyne group may also participate in click chemistry reactions, forming stable triazole linkages with azides.
相似化合物的比较
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar biological activity.
Methyl 3-(1H-imidazol-4-yl)prop-2-ynoate: Lacks the methyl group on the imidazole ring but has similar chemical properties.
1-Methyl-4-nitroimidazole: Contains a nitro group, which alters its reactivity and biological activity.
Uniqueness
Methyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to the presence of both the imidazole ring and the alkyne group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile synthetic transformations and interactions with biological targets.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
methyl 3-(1-methylimidazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H8N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h5-6H,1-2H3 |
InChI 键 |
JPLQOJXSYQDAKV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)C#CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


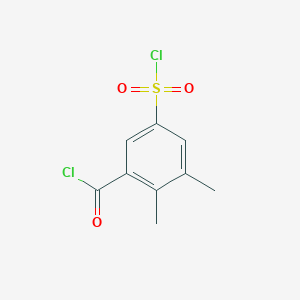


![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
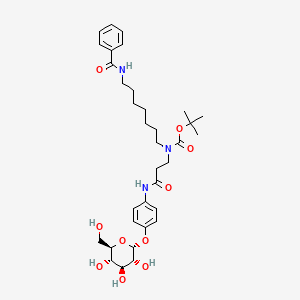
![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

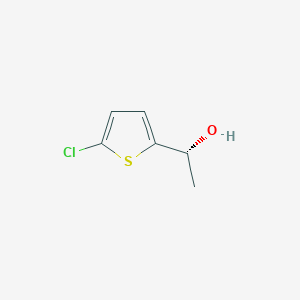
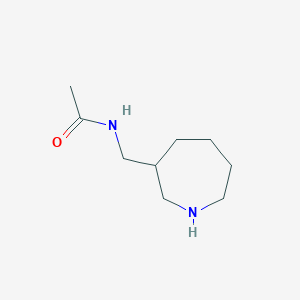

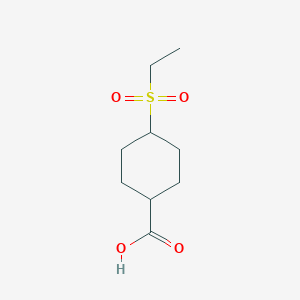
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
